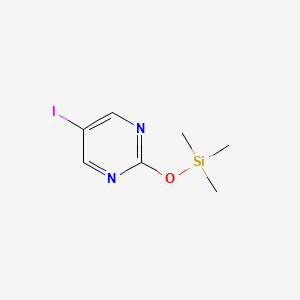

5-Iodo-2-trimethylsilyloxypyrimidine

説明

5-Iodo-2-trimethylsilyloxypyrimidine is a halogenated pyrimidine derivative featuring a trimethylsilyloxy (TMS-O) group at position 2 and an iodine substituent at position 4. This compound is synthesized via silylation of the corresponding pyrimidinone using hexamethyldisilazane (HMDS), a method that achieves a high yield of 77% . The product is characterized by its low boiling point (65–69 °C at 0.01 mmHg), indicative of volatility under reduced pressure, which facilitates purification via distillation .

The TMS-O group serves as a protective moiety for hydroxyl functionalities, enhancing stability and modulating reactivity in subsequent transformations, such as alkylation reactions. The iodine atom at position 5 confers unique electrophilic properties, making the compound a versatile intermediate in nucleophilic substitution reactions or cross-coupling chemistry.

特性

IUPAC Name |

(5-iodopyrimidin-2-yl)oxy-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLPLNIOLJYSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC=C(C=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516838 | |

| Record name | 5-Iodo-2-[(trimethylsilyl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88350-65-6 | |

| Record name | 5-Iodo-2-[(trimethylsilyl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-trimethylsilyloxypyrimidine typically involves the iodination of 2-trimethylsilyloxypyrimidine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

化学反応の分析

Types of Reactions:

Substitution Reactions: 5-Iodo-2-trimethylsilyloxypyrimidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to form carbon-carbon bonds.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

科学的研究の応用

Chemistry: 5-Iodo-2-trimethylsilyloxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the construction of heterocyclic compounds and in the modification of existing molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, such as antiviral or anticancer properties, making it a useful building block in drug discovery.

Industry: The compound’s unique reactivity also finds applications in the development of new materials and catalysts. It can be used in the synthesis of functionalized polymers and other advanced materials.

作用機序

The mechanism of action of 5-iodo-2-trimethylsilyloxypyrimidine depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the pyrimidine ring. In coupling reactions, the iodine atom is replaced by a new carbon-carbon bond, facilitated by a palladium catalyst.

類似化合物との比較

Key Findings :

- Yield : The chloro derivative achieves the highest yield (83%), likely due to favorable halogenation kinetics, while the bromo analogue shows reduced efficiency (61%), possibly due to intermediate instability .

- Reactivity : The iodine substituent enhances leaving-group ability, favoring nucleophilic displacement reactions over chloro or bromo analogues. This property is critical in Suzuki-Miyaura or Ullmann-type couplings, where iodine’s superior reactivity can reduce reaction temperatures or catalyst loadings.

Comparison with Other Silyl-Protected Pyrimidines/Pyridines

While this compound employs a trimethylsilyl group, bulkier silyl moieties (e.g., tert-butyldimethylsilyl, TBDMS) are observed in pyridine derivatives (). For example, 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine incorporates a TBDMS group, which offers enhanced hydrolytic stability but introduces steric hindrance . The TMS-O group in the target compound allows for milder deprotection conditions (e.g., fluoride ions), advantageous in multi-step syntheses requiring orthogonal protection strategies.

Comparison with 5-Iodo-2,4-dimethoxypyrimidine

Table 2: Substituent Effects in Iodopyrimidines

| Compound | Substituents | CAS Number | Key Properties |

|---|---|---|---|

| This compound | TMS-O (position 2) | – | Volatile, reactive in alkylation |

| 5-Iodo-2,4-dimethoxypyrimidine | Methoxy (positions 2,4) | 52522-99-3 | Electron-donating, lower reactivity |

Key Findings :

- Electronic Effects: The TMS-O group is electron-withdrawing compared to methoxy, activating the pyrimidine ring toward electrophilic attack.

- Stability and Handling: Methoxy groups are hydrolytically stable, whereas TMS-O derivatives require anhydrous conditions to prevent desilylation.

Research Implications

The superior leaving-group ability of iodine in this compound positions it as a preferred substrate for metal-catalyzed cross-couplings. Its volatility under vacuum distinguishes it from less volatile analogues, streamlining purification. In contrast, methoxy-substituted iodopyrimidines may find utility in applications requiring prolonged stability under ambient conditions.

生物活性

5-Iodo-2-trimethylsilyloxypyrimidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer research. This compound is structurally related to other halogenated pyrimidines, which have been studied for their ability to interfere with nucleic acid synthesis and exhibit various pharmacological effects.

- Molecular Formula : CHINO

- Molecular Weight : 320.14 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 320.14 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 120-122 °C |

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism typically involves the incorporation of these compounds into viral DNA, leading to termination of replication.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity of halogenated pyrimidines, it was found that this compound demonstrated effective inhibition of HSV replication in vitro. The compound showed an IC50 value (concentration required to inhibit viral replication by 50%) in the low micromolar range, comparable to established antiviral agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Similar analogs have shown promise in inhibiting the proliferation of cancer cells by interfering with DNA synthesis.

Research Findings

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and disruption of mitochondrial function.

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HSV | 1.5 | Incorporation into viral DNA |

| Anticancer | Breast Cancer Cells | 2.0 | Induction of apoptosis via caspase activation |

| Anticancer | Prostate Cancer Cells | 3.0 | Disruption of mitochondrial function |

Molecular Interactions

The biological activity of this compound is largely attributed to its structural similarity to nucleosides, allowing it to compete with natural substrates for incorporation into nucleic acids. This competitive inhibition disrupts normal cellular processes, leading to cell death in infected or malignant cells.

Pharmacokinetics

Preliminary studies suggest that the pharmacokinetic profile of this compound includes rapid absorption and distribution within tissues, although further studies are required to fully elucidate its metabolism and excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。